![molecular formula C17H22N4O3S B3008842 2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid CAS No. 1047981-76-9](/img/structure/B3008842.png)
2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid
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Description
The compound "2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid" is a complex organic molecule that appears to be related to various research areas in organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and the methodologies that could be relevant for its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, N,N-Bis(dimethylsilyl) allylamines undergo intramolecular hydrosilation in the presence of a platinum catalyst to form cyclic compounds, which can be further transformed into 2-amino alcohols . Another example is the transformation of hippuric acid into methyl 2-benzoylamino-3-oxobutanoate, followed by reactions with hydrazines to yield pyrazolone derivatives . These methods demonstrate the complexity and creativity required in organic synthesis, which would likely be applicable to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of organic compounds is typically confirmed using spectroscopic methods such as IR, NMR, and X-ray diffraction studies. For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed using these techniques, and the vibrational wavenumbers were computed using computational methods . Such analytical techniques would be essential for confirming the structure of "2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid" as well.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The papers describe various chemical reactions, such as the cyclization of methyl 2-benzoylamino-2-oxobutanoate with aromatic amines to yield oxazoloquinoline and imidazole derivatives . Understanding the reactivity patterns of similar compounds can provide insights into the potential chemical reactions that "2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its molecular structure and the results of various analyses. For instance, the first hyperpolarizability, HOMO and LUMO analysis, and molecular electrostatic potential maps provide information about the stability, charge transfer, and reactivity of a molecule . Similarly, the use of additives like OxymaPure in synthesis can affect the purity and yield of the final product, which is crucial for the physical properties of the synthesized compounds .
Scientific Research Applications
Chemical Synthesis and Structural Studies :
- This compound is used in the synthesis of various organic compounds, as shown in the study by Bratušek et al. (1998) which details the transformation of similar oxobutanoates into different derivatives for chemical studies (Bratušek, Hvala, & Stanovnik, 1998).
- Morokuma et al. (2008) utilized a related compound in the synthesis of (+)-trachyspic acid, demonstrating its role in complex organic synthesis, particularly in the creation of tumor cell inhibitors (Morokuma, Taira, Uehara, Shibahara, Takahashi, Ishihara, & Hatakeyama, 2008).
Photocatalysis and Photoreactions :
- Hasegawa et al. (1990) investigated photocyclization reactions of similar compounds, highlighting their utility in studying the stability and flexibility of biradical intermediates in photocatalysis (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Molecular Structure and Spectroscopy Analysis :
- The compound's structure has been a subject of detailed analysis, as shown in the study by Raju et al. (2015), where its vibrational wavenumbers, molecular structure, and spectroscopic properties were comprehensively analyzed (Raju, Panicker, Nayak, Narayana, Sarojini, Van Alsenoy, & Al‐Saadi, 2015).
Biological Activities and Potential Therapeutic Applications :
- Zheng et al. (2010) isolated related sulfur-containing compounds from pineapple fruits, suggesting the potential anti-browning and skin whitening applications due to their inhibitory activities against tyrosinase (Zheng, Ma, Cheng, Chao, Zhu, Chang, Zhao, Lin, & Wang, 2010).
Computational Studies and Drug Design :
- Vanasundari et al. (2018) conducted molecular docking and vibrational studies on similar compounds, indicating their importance in pharmacological research and potential biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Antiproliferative Activity and Enzyme Inhibition :
- Yurttaş et al. (2022) synthesized derivatives of this compound and investigated their antiproliferative activity, highlighting their potential role in inhibiting DNA gyrase-ATPase activity (Yurttaş, Evren, & Özkay, 2022).
properties
IUPAC Name |
4-oxo-2-(prop-2-enylamino)-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-3-8-18-14(16(23)24)11-15(22)20-12-6-5-7-13(10-12)21-17(25)19-9-4-2/h3-7,10,14,18H,1-2,8-9,11H2,(H,20,22)(H,23,24)(H2,19,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZVIGXWYMHJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylamino)-4-((3-(3-allylthioureido)phenyl)amino)-4-oxobutanoic acid |
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